Product packaging for Cyclopentyltrimethoxysilane(Cat. No.:CAS No. 143487-47-2)

Cyclopentyltrimethoxysilane

Cat. No.: B142427
CAS No.: 143487-47-2
M. Wt: 190.31 g/mol
InChI Key: YRMPTIHEUZLTDO-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds in Advanced Materials Science

Organosilicon compounds, a broad class that includes organosilanes, are integral to the development of advanced materials. researchgate.netwikipedia.org Their dual nature, combining the robustness of inorganic materials with the versatility of organic compounds, allows for the creation of hybrid materials with tailored properties. mdpi.com This has led to their widespread use in fields ranging from electronics and coatings to biomaterials and catalysts. wiley-vch.de The ability to modify surfaces and matrices of materials like silica (B1680970) at the molecular level has opened up new avenues for creating "smart" materials with responsive and targeted functionalities. mdpi.com Polysiloxanes, which are polymers with a silicon-oxygen backbone and organic substituents, are a prime example of commercially significant organosilicon materials. mdpi.com The flexibility in their chemical structure, allowing for a wide selection of substituents on the silicon atom, enables the fine-tuning of material properties for specific applications. wiley-vch.de

Role of Alkoxysilanes as Precursors in Chemical Synthesis

Alkoxysilanes, characterized by a silicon atom bonded to one or more alkoxy groups, are crucial precursors in a vast array of chemical syntheses. mdpi.com They serve as fundamental building blocks for the production of silicones and other organosilicon polymers. mdpi.com The reactivity of the alkoxy groups, which can be hydrolyzed and subsequently condensed, forms the basis of sol-gel processes, a widely used method for creating silica-based materials. nih.govpsu.edu This reactivity also allows alkoxysilanes to act as coupling agents, forming stable bonds between organic polymers and inorganic substrates. zmsilane.commdpi.com The general formula R-[Si-(OR')3]n, where R is an organic functional group and OR' is a hydrolyzable alkoxy group, highlights their role as versatile precursors for a multitude of molecules. mdpi.com

Specific Academic Relevance of Cyclopentyl-Functionalized Silanes

The introduction of a cyclopentyl group to a silane (B1218182) molecule, as in Cyclopentyltrimethoxysilane, imparts specific properties that are of significant academic interest. The cyclopentyl group, a cyclic alkyl substituent, can influence the steric and electronic environment of the silicon atom. This can affect the reactivity of the silane in polymerization and surface modification reactions. Research into cyclopentyl-functionalized silanes often explores how the size and shape of the cyclopentyl group impact the structure and properties of the resulting materials. For instance, the hydrophobicity and thermal stability of coatings and polymers can be modified by the incorporation of such cyclic alkyl groups.

Research Gaps and Future Directions in this compound Studies

While the broader field of organosilanes is well-established, specific research into this compound is less extensive, presenting several opportunities for future investigation. A significant research gap exists in the detailed characterization of polymers and surface coatings derived from this compound. Further studies are needed to fully understand the relationship between the cyclopentyl functionality and the macroscopic properties of the resulting materials, such as their mechanical strength, thermal stability, and optical properties.

Future research could focus on:

Controlled Polymerization: Developing more precise methods for the controlled polymerization of this compound to create polymers with well-defined architectures and molecular weights.

Surface Modification: Investigating the use of this compound for the surface modification of novel substrates, including nanomaterials and biocompatible materials.

Catalysis: Exploring the potential of this compound-derived materials as catalysts or catalyst supports in organic synthesis.

Computational Modeling: Employing computational methods to predict the properties of materials derived from this compound and to guide experimental design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O3Si B142427 Cyclopentyltrimethoxysilane CAS No. 143487-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18O3Si/c1-9-12(10-2,11-3)8-6-4-5-7-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMPTIHEUZLTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1CCCC1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431832
Record name CYCLOPENTYLTRIMETHOXYSILANE
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Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143487-47-2
Record name Cyclopentyltrimethoxysilane
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Record name CYCLOPENTYLTRIMETHOXYSILANE
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Record name cyclopentyl(trimethoxy)silane
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Synthesis and Reaction Pathways of Cyclopentyltrimethoxysilane

Advanced Synthetic Methodologies

The production of Cyclopentyltrimethoxysilane is effectively achieved through a sophisticated two-stage synthetic route. This method ensures the precise construction of the target molecule by first creating a reactive intermediate, which is then converted to the final product.

Hydrosilylation-Alkoxy Substitution Sequential Synthesis

This sequential synthesis begins with the addition of a silicon hydride to an alkene (hydrosilylation) to form a cyclopentylhalosilane intermediate. This intermediate subsequently undergoes a substitution reaction with an alcohol to yield the desired this compound. google.com

The initial and critical stage of the synthesis is the hydrosilylation of cyclopentene (B43876). This reaction involves the addition of a trihalosilane, typically trichlorosilane (B8805176), across the carbon-carbon double bond of the cyclopentene ring. google.com This process is highly exothermic and results in the formation of cyclopentyltrichlorosilane. pageplace.de The reaction is generally represented as:

Cyclopentene + Trichlorosilane → Cyclopentyltrichlorosilane google.com

The hydrosilylation of alkenes is most effectively achieved through the use of a transition metal catalyst. libretexts.org Among the most efficient and widely used catalysts for this purpose is chloroplatinic acid (H₂PtCl₆). pageplace.deethernet.edu.etgoogle.com Discovered as a highly effective catalyst by John L. Speier, it has become a cornerstone in the industrial synthesis of organosilicon compounds. pageplace.de

The catalytic cycle, often described by the Chalk-Harrod mechanism, involves several key steps libretexts.org:

Oxidative Addition : The silicon-hydride (Si-H) bond of the trichlorosilane adds to the platinum metal center.

Alkene Coordination : The cyclopentene molecule coordinates to the platinum complex.

Insertion : The coordinated alkene inserts into the platinum-hydride bond.

Reductive Elimination : The resulting alkylsilyl complex undergoes reductive elimination, releasing the cyclopentyltrichlorosilane product and regenerating the platinum catalyst, allowing it to participate in further cycles. libretexts.org

The use of chloroplatinic acid ensures high selectivity for the anti-Markovnikov addition product, where the silicon atom attaches to the less substituted carbon of the double bond. wikipedia.org

The efficiency and outcome of the cyclopentene hydrosilylation are governed by several critical parameters. Precise control of these factors is essential for achieving high yields and purity.

The reaction is typically conducted at elevated temperatures, generally in the range of 100 to 200 °C. google.com One specific example cites carrying out the reaction in an autoclave at 150°C for 30 minutes to achieve a quantitative yield of cyclopentyltrichlorosilane. The reaction is exothermic; for instance, the similar hydrosilylation of ethylene (B1197577) with trichlorosilane has a heat of reaction (-ΔH) of 38 kcal/mole. pageplace.de

The stoichiometry of the reactants is also a crucial factor. Typically, a slight molar excess of one reactant may be used, but near-equimolar amounts are common, such as using 0.9 to 1.1 moles of trichlorosilane per mole of cyclopentene. google.com The catalyst loading, though small, is vital for the reaction rate. The process can be sensitive, and methods such as introducing oxygen have been developed to control the reaction rate and catalyst activity. google.com

ParameterValue Range/ExampleSource(s)
Temperature 100 - 200 °C google.com
Reaction Time 10 minutes - 10 hours google.com
Catalyst Chloroplatinic Acid google.com
Stoichiometry (Trihalosilane:Cyclopentene) 0.9:1 to 1.1:1 google.com
Example Condition 150 °C for 30 minutes

Cyclopentyltrichlorosilane + 3 Methanol (B129727) → this compound + 3 HCl google.com

This reaction is typically carried out in the presence of a hydrogen halide acceptor, such as a tertiary amine or a nitrogen-containing heterocyclic compound like pyridine (B92270), to neutralize the hydrogen chloride byproduct. google.comopen.ac.uk

The substitution of the three chloro groups on the silicon atom by methoxy (B1213986) groups occurs in a stepwise fashion. The mechanism involves the nucleophilic attack of the oxygen atom of methanol on the electrophilic silicon atom. youtube.com

The process can be visualized as three consecutive S_N2-like reactions at the silicon center:

First Substitution : One molecule of methanol reacts with cyclopentyltrichlorosilane to form cyclopentyl(methoxy)dichlorosilane.

Second Substitution : A second molecule of methanol displaces another chloride ion to yield cyclopentyl(dimethoxy)chlorosilane.

Third Substitution : The final chloride is replaced by a third methanol molecule, completing the synthesis of this compound.

Each step involves the departure of a chloride leaving group, driven by the formation of a stable HCl molecule (which is then neutralized by the base present). The presence of bulky groups can influence the reaction rate, but the sequential replacement of halides by alkoxides is a well-established pathway for synthesizing alkoxysilanes. open.ac.uk

Alkoxy Substitution Step
Role of Bases in Alkoxy Group Installation

The synthesis of alkoxysilanes, including this compound, often involves the reaction of a chlorosilane with an alcohol. This process is frequently catalyzed by a base. The role of the base is to facilitate the nucleophilic attack of the alcohol on the silicon atom of the chlorosilane.

In the context of installing alkoxy groups, bases play a crucial role in the alcoholysis of chlorosilanes. researchgate.net Lewis bases, for example, can catalyze the silyletherification of racemic chlorosilanes. researchgate.net The base can activate the chlorosilane, making it more susceptible to reaction with an alcohol. researchgate.net One proposed mechanism involves the formation of a tetracoordinated silicon intermediate. researchgate.net

Commonly used bases include organic amines like pyridine or triethylamine. researchgate.net These bases can neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the chlorosilane and the alcohol. This neutralization prevents the HCl from participating in side reactions and drives the equilibrium towards the formation of the desired alkoxysilane product.

The reaction can be summarized as follows: RSiCl₃ + 3 R'OH + 3 Base → RSi(OR')₃ + 3 Base·HCl

In this reaction, 'R' would be a cyclopentyl group and 'R'OH' would be methanol for the synthesis of this compound. The base is essential for achieving high yields and preventing the degradation of the product.

Direct Alkoxy Exchange Methods

Direct alkoxy exchange, or transesterification, is another method for synthesizing alkoxysilanes. This method involves the reaction of an existing alkoxysilane with an excess of a different alcohol in the presence of a catalyst. For this compound, this could involve reacting a different cyclopentylalkoxysilane with methanol.

A typical example is the reaction of cyclopentyl trimethoxysilane (B1233946) with cyclopentyl alcohol, catalyzed by sodium methoxide (B1231860), to produce dicyclopentyl(dimethoxy)silane. This demonstrates the principle of methoxy-cyclopentyloxy exchange via nucleophilic displacement catalyzed by a base. In a similar fashion, other alkoxysilanes can be used as starting materials, and the exchange with methanol would lead to this compound.

The general reaction for alkoxy exchange is: RSi(OR')₃ + 3 R''OH ⇌ RSi(OR'')₃ + 3 R'OH

The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol (R''OH) or by removing the byproduct alcohol (R'OH) from the reaction mixture. Catalysts are often employed to accelerate the rate at which equilibrium is reached. google.com Non-aqueous acids or acid anhydrides can catalyze this equilibration. google.com

For instance, in the synthesis of tetraalkoxysilanes from silica (B1680970), alkali metal hydroxides like LiOH, NaOH, KOH, and CsOH have been shown to produce yields in the range of 60-95% within 1-2 hours. acs.org The choice of catalyst is critical; for example, BiCl₃ has been reported to be a more efficient catalyst for the intermolecular exchange of alkoxy and chloro groups between alkoxysilanes and chlorosilanes than conventional acid catalysts. researchgate.net

The following table illustrates hypothetical yields and reaction times for the synthesis of an alkoxysilane via direct alkoxy exchange, based on general findings in the field.

CatalystReactant AlcoholTemperature (°C)Reaction Time (h)Yield (%)
Sodium MethoxideMethanol65485
Titanium(IV) IsopropoxideMethanol70390
p-Toluenesulfonic AcidMethanol60680

This table is illustrative and based on general principles of alkoxy exchange reactions.

The economic viability of a synthetic route is heavily dependent on catalyst cost and the management of byproducts. In direct alkoxy exchange, catalysts can range from inexpensive bases and acids to more complex and costly organometallic compounds. For large-scale production, catalyst recycling is a key strategy to reduce costs.

A comparative analysis of different catalytic systems is presented below, highlighting the economic and environmental aspects.

Catalyst SystemCatalyst CostRecyclabilityByproductByproduct Management
Sodium MethoxideLowModerateVariesDistillation, can be reused or sold
Titanium AlkoxidesModerateHighVariesDistillation, can be reused or sold
Sulfuric AcidVery LowLowVariesNeutralization and disposal as salt

This table provides a general comparison of catalyst systems for alkoxy exchange reactions.

Novel and Emerging Synthetic Approaches

Research into the synthesis of alkoxysilanes is ongoing, with a focus on developing more efficient, sustainable, and cost-effective methods. sotelolab.esnih.gov Some of the novel approaches that could be applicable to the synthesis of this compound include:

Direct Synthesis from Silica: Methods are being developed for the direct synthesis of alkoxysilanes from silica (SiO₂) and alcohols. acs.orgnih.gov This approach avoids the use of silicon metal or silicon tetrachloride, which are energy-intensive to produce. nih.gov The reaction can be catalyzed by alkali metal hydroxides. acs.org

Catalytic Hydrosilylation: The hydrosilylation of olefins is a well-established method for forming silicon-carbon bonds. mdpi.com Novel catalysts, including more sustainable and less expensive options, are being explored for this reaction. mdpi.com For this compound, this could involve the hydrosilylation of cyclopentene with trimethoxysilane.

Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single step to form a complex product. sotelolab.es This approach offers advantages in terms of atom economy and reduced waste generation. sotelolab.es

Template-Promoted Cyclization: This strategy has been used to synthesize complex cyclic molecules and could potentially be adapted for the synthesis of specific organosilanes. beilstein-journals.org

These emerging methods hold the promise of more environmentally friendly and economically viable routes to this compound and other alkoxysilanes.

Reaction Mechanisms

Hydrolysis of Alkoxy Groups

The hydrolysis of the alkoxy groups in this compound is a fundamental reaction that leads to the formation of silanols and ultimately to polysiloxane networks. This reaction is a key step in the application of silane (B1218182) coupling agents and in the formation of silicone materials. gelest.com

The hydrolysis process involves the nucleophilic attack of water on the silicon atom, leading to the displacement of a methoxy group and the formation of a silanol (B1196071) (Si-OH) group and methanol. unm.edu This reaction can be catalyzed by either acids or bases. unm.edu

Following hydrolysis, the resulting silanols are highly reactive and can undergo condensation reactions with other silanols to form siloxane bonds (Si-O-Si), releasing water as a byproduct. gelest.com

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. researchgate.netgelest.com The reaction then proceeds via a bimolecular displacement mechanism (Sɴ2-Si). mdpi.com The rate of hydrolysis is generally faster than the rate of condensation in acidic media. researchgate.net

Under basic conditions, the reaction is initiated by the attack of a hydroxide (B78521) ion on the silicon atom. unm.edumdpi.com This leads to the formation of a pentacoordinate silicon intermediate. mdpi.comingentaconnect.com In basic media, condensation of partially hydrolyzed silanes can occur before complete hydrolysis. researchgate.net

The rate of hydrolysis is influenced by several factors, including pH, the concentration of water, the solvent, and the temperature. mdpi.comresearchgate.net The steric bulk of the alkyl group on the silicon atom can also affect the rate of hydrolysis. mdpi.com

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of this compound proceeds through a mechanism involving the protonation of a methoxy group. researchgate.netyoutube.com This initial, rapid protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. nih.govyoutube.com The reaction is generally considered to be a specific acid-catalyzed process. researchgate.netingentaconnect.com

The mechanism can be summarized in the following steps:

Protonation: A hydronium ion (H₃O⁺) protonates the oxygen atom of one of the methoxy groups, forming a good leaving group (methanol).

Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom. This is typically the rate-determining step and involves a backside attack, leading to an inversion of configuration at the silicon center.

Deprotonation: The resulting intermediate is deprotonated by a water molecule to form the silanol group (Si-OH) and regenerate the hydronium ion catalyst.

This process repeats until all three methoxy groups are replaced by hydroxyl groups. The rate of hydrolysis is generally fastest under strongly acidic conditions. nih.gov

Base-Catalyzed Hydrolysis Mechanisms

In alkaline media, the hydrolysis mechanism shifts to a direct nucleophilic attack on the silicon atom by a hydroxide ion (OH⁻). researchgate.netnih.gov This process is often described by an Sₙ2-Si mechanism, involving a pentacoordinate silicon intermediate or transition state. nih.gov

The key steps in base-catalyzed hydrolysis are:

Nucleophilic Attack: A hydroxide ion, a potent nucleophile, directly attacks the silicon atom.

Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient, negatively charged pentacoordinate silicon species.

Elimination of Methoxide: The intermediate then expels a methoxide ion (CH₃O⁻), which is subsequently protonated by water to form methanol.

This sequence is repeated for the remaining methoxy groups. The reaction rate under basic conditions is typically slower than under strongly acidic conditions but significantly faster than at neutral pH. ingentaconnect.com

Influence of pH and Water Concentration on Hydrolysis Rates

The rate of hydrolysis of organotrialkoxysilanes like this compound is highly dependent on both pH and the concentration of water. The hydrolysis rate is at its minimum around a neutral pH of 7 and increases significantly under both acidic and basic conditions. mdpi.com This V-shaped pH-rate profile is characteristic of many silane hydrolysis reactions. ingentaconnect.com

The concentration of water also plays a crucial role. While hydrolysis is generally first-order with respect to the silane concentration, its order with respect to water can vary significantly depending on the solvent and catalyst used. nih.gov In systems with a low water-to-silane ratio, the water concentration can become the rate-limiting factor. Conversely, in the presence of a large excess of water, the reaction rate becomes pseudo-first-order with respect to the silane concentration. viu.ca

Illustrative Influence of pH on the Relative Hydrolysis Rate of an Organotrialkoxysilane
pHCatalysis TypeRelative Rate
2Acid-CatalyzedHigh
4Acid-CatalyzedModerate
7Neutral (Spontaneous)Very Low
10Base-CatalyzedModerate
12Base-CatalyzedHigh
Role of Organic Substituents on Hydrolysis (Steric and Inductive Effects)

The nature of the organic group attached to the silicon atom has a profound impact on the rate of hydrolysis through both steric and inductive effects. nih.govingentaconnect.com

Steric Effects: Bulkier organic groups hinder the approach of the nucleophile (water or hydroxide ion) to the silicon center, thereby slowing down the rate of hydrolysis. researchgate.net The cyclopentyl group in this compound is a relatively bulky, non-linear substituent. Compared to a linear alkyl group of similar carbon number (e.g., n-pentyl), the cyclic structure of the cyclopentyl group can impose greater steric hindrance, potentially leading to a slower hydrolysis rate. Studies comparing different alkyl groups have shown that increasing the bulkiness of the substituent generally decreases the hydrolysis rate. researchgate.net

Inductive Effects: The electron-donating or electron-withdrawing nature of the organic substituent influences the electrophilicity of the silicon atom. Alkyl groups, including the cyclopentyl group, are generally considered to be electron-donating. This inductive effect increases the electron density on the silicon atom, making it less electrophilic. Consequently, electron-donating groups tend to decrease the rate of acid-catalyzed hydrolysis and increase the rate of base-catalyzed hydrolysis, although steric factors often play a more dominant role. nih.gov

General Effects of Organic Substituents on Hydrolysis Rates
Substituent PropertyEffect on Acid-Catalyzed RateEffect on Base-Catalyzed RateExample Group
Increased Steric BulkDecreaseDecreaseCyclopentyl, t-butyl
Electron-Donating (Inductive)DecreaseIncreaseAlkyl groups (e.g., Cyclopentyl)
Electron-Withdrawing (Inductive)IncreaseDecreaseChloromethyl, Phenyl

Condensation Reactions

Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and can undergo condensation reactions to form stable siloxane bridges (Si-O-Si). nih.govgelest.com These reactions are responsible for the polymerization of the silane and the formation of a cross-linked network structure.

Formation of Siloxane Bridges (Si-O-Si)

The formation of siloxane bridges is the cornerstone of sol-gel processes involving organosilanes. The condensation can occur between two silanol groups or between a silanol group and an unhydrolyzed methoxy group. gelest.com The reaction environment, particularly the pH, influences the structure of the resulting polymer. Under acidic conditions, the condensation tends to produce less branched, more linear or randomly branched polymers. In contrast, basic conditions favor the formation of more highly branched and cross-linked structures, leading to colloidal particles. nih.gov

Condensation by Water and Alcohol Production

Condensation reactions proceed via two primary pathways, distinguished by the small molecule that is eliminated:

Water-producing condensation: Two silanol groups react to form a siloxane bridge and a molecule of water. 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bridge and a molecule of methanol. R-Si(OH)₃ + R-Si(OCH₃)₃ → (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH

The relative rates of these two condensation pathways are influenced by factors such as pH and the concentration of water and alcohol in the system. gelest.com Both reactions contribute to the growth of the polysiloxane network.

Kinetics and Mechanisms of Condensation

The condensation reaction proceeds through the formation of siloxane bonds (Si-O-Si) from the reaction of two silanol groups (Si-OH) or a silanol group and an alkoxide group (Si-OR), eliminating a molecule of water or alcohol, respectively. nih.gov The mechanism for these reactions is generally described as a nucleophilic substitution (SN2) at the silicon atom, which can proceed through a penta- or hexavalent intermediate or transition state. nih.gov

The kinetics of condensation are significantly influenced by both steric and inductive effects of the substituent on the silicon atom. nih.gov For this compound, the bulky cyclopentyl group exerts a considerable steric effect. This steric hindrance is more pronounced in the condensation step than in the hydrolysis step. nih.gov Compared to silanes with smaller alkyl groups like n-propyltrimethoxysilane, the larger cyclopentyl group is expected to slow the rate of condensation due to the increased difficulty for the reacting species to approach the silicon center. mdpi.com The rate of condensation also shows a strong dependence on pH; for typical silanes, the rate is at a minimum around pH 4. researchgate.net In alkaline conditions, deprotonated silanol groups act as strong nucleophiles, attacking neutral silanols and accelerating condensation. nih.gov

Polymerization and Oligomerization Processes

The hydrolysis and subsequent condensation of this compound, a trifunctional silane (RSiX₃), lead to the formation of various oligomeric and polymeric structures. researchgate.net The process is a complex competition between hydrolysis and self-condensation reactions. researchgate.netresearchgate.net Initially, hydrolysis replaces the methoxy groups with hydroxyl groups, forming cyclopentylsilanetriol. These silanol intermediates are highly reactive and readily undergo intermolecular condensation to form siloxane (Si-O-Si) linkages. researchgate.net

This polymerization can result in a variety of architectures, from linear or branched chains to more complex three-dimensional networks. mdpi.com However, for trifunctional silanes with bulky organic substituents like the cyclopentyl group, the polymerization process has a strong tendency to yield well-defined, cage-like oligomers known as polyhedral oligomeric silsesquioxanes (POSS). mdpi.comrsc.org

Formation of Polyhedral Silsesquioxane Cages

A primary outcome of the controlled condensation of this compound is the formation of octacyclopentylsilsesquioxane. rsc.org This is a specific type of polyhedral oligomeric silsesquioxane (POSS) with the general formula (RSiO₁.₅)ₙ, where R is the cyclopentyl group and n=8. nih.gov These molecules are characterized by a rigid, inorganic core of silicon and oxygen atoms arranged in a cage-like structure, with an organic cyclopentyl group attached to each silicon atom at the cage's corners. mdpi.comrsc.org

The formation of these highly ordered T₈ cages, as opposed to random polymeric networks, is driven by the steric requirements of the bulky cyclopentyl groups, which direct the condensation pathway towards the most thermodynamically stable, symmetrical structure. rsc.org The synthesis of these cage silsesquioxanes is typically based on the hydrolytic condensation of the parent trifunctional silane. researchgate.net

Influence of Catalysts (e.g., Tetra-n-butylammonium Fluoride) on Silsesquioxane Formation

The synthesis of T₈ silsesquioxane cages from trialkoxysilanes can be significantly improved through the use of specific catalysts. rsc.org Tetra-n-butylammonium fluoride (B91410) (TBAF) has proven to be a particularly effective catalyst for the controlled hydrolysis and condensation of organotrialkoxysilanes to form POSS, including octacyclopentylsilsesquioxane. researchgate.netrsc.orgresearchgate.net This catalytic route provides substantially higher yields, in the range of 20–95%, compared to other methods. rsc.org

The fluoride ion (F⁻) in TBAF is known to catalyze both the hydrolysis and condensation of alkoxysilanes. researchgate.netresearchgate.net The mechanism involves the fluoride ion acting as a nucleophile, facilitating the cleavage of Si-O-C bonds during hydrolysis and promoting the formation of Si-O-Si bonds during condensation. researchgate.net This method, often conducted under conditions of scarce water, allows for a more controlled reaction that favors the formation of the closed T₈ cage structure. researchgate.netpsu.edu In some cases, the reaction results in the fluoride ion being trapped within the center of the silsesquioxane cage, forming a unique class of fluoride-encapsulated compounds. psu.edu

Influence of TBAF Catalyst on Silsesquioxane Synthesis
FeatureDescriptionReference
CatalystTetra-n-butylammonium fluoride (TBAF) researchgate.netrsc.org
FunctionCatalyzes hydrolysis and condensation of trialkoxysilanes. researchgate.net
AdvantageSignificantly improves yields of T8 silsesquioxane cages (up to 95%). rsc.orgpsu.edu
MechanismFluoride ion acts as a nucleophilic catalyst. researchgate.net
ByproductCan result in fluoride ion encapsulation within the POSS cage. psu.edu
Structural Evolution in Sol-Gel Processes

The sol-gel process is a versatile method for producing solid materials from small molecules, involving the transition of a system from a colloidal solution (sol) into an integrated network (gel). wikipedia.org For this compound, the sol-gel process describes the evolution from molecular precursors to a solid material. researchgate.netresearchgate.net

The key steps in the structural evolution are:

Advanced Characterization Techniques in Cyclopentyltrimethoxysilane Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the chemical structure and functional groups of Cyclopentyltrimethoxysilane.

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups within the this compound molecule. In FTIR analysis, a prominent and large absorption band is observed around 1100 cm⁻¹, which is characteristic of the Si-O-C bond stretching vibrations. google.comgoogle.com This peak is a key indicator of the presence of the methoxy (B1213986) groups attached to the silicon atom. Additional absorption bands corresponding to the C-H stretching and bending vibrations of the cyclopentyl group are also present, confirming the hydrocarbon moiety of the molecule. The technique is frequently used to confirm the structure of novel silane (B1218182) compounds and to study their subsequent reactions, such as hydrolysis and condensation, by monitoring the changes in these characteristic peaks. google.comgoogle.com

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Associated Functional Group
Si-O-C Stretching~1100 google.comgoogle.comTrimethoxysilyl
C-H Stretching (Aliphatic)2850-2960Cyclopentyl Group
C-H Bending (Aliphatic)1450-1470Cyclopentyl Group
Si-C Stretching700-850Silicon-Cyclopentyl Bond

This table is interactive. Click on the headers to sort.

NMR spectroscopy provides detailed information about the atomic structure and chemical environment of the molecule.

¹H NMR: Proton NMR is used to confirm the presence and arrangement of hydrogen atoms. For alkoxy cyclopentyl dimethoxysilane (B13764172) derivatives, which are structurally related to this compound, signals for the cyclopentyl group protons typically appear in the range of δ 1.4 - 1.8 ppm. google.com The protons of the methoxy groups (–OCH₃) exhibit a distinct signal, for instance at δ 3.57 ppm in isopropoxy cyclopentyl dimethoxysilane. google.com The integration of these signals allows for the quantitative determination of the ratio of cyclopentyl to methoxy groups.

Proton Environment Typical Chemical Shift (δ, ppm)
Cyclopentyl Group (–C₅H₉)1.4 - 1.8 google.com
Methoxy Groups (–OCH₃)~3.5-3.6 google.com

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²⁹Si NMR: Silicon-29 NMR is a highly effective, though sometimes time-consuming, technique for characterizing the silicon environment in organosilicon compounds. researchgate.net It has a wide chemical shift range, making it very sensitive to the nature of the substituents attached to the silicon atom. huji.ac.ilmagritek.com For this compound, which has a single silicon environment, a single peak is expected. Upon hydrolysis and condensation to form polysilsesquioxane networks, the silicon atoms are classified as T-species (R-Si(O-)₃). The ²⁹Si NMR spectrum provides crucial information on the degree of condensation, with T⁰ (no condensation), T¹ (one Si-O-Si bridge), T² (two bridges), and T³ (three bridges) structures appearing at distinct chemical shifts. nih.gov This makes ²⁹Si NMR invaluable for studying the sol-gel processing of this silane.

Raman spectroscopy serves as a complementary vibrational spectroscopy technique to FTIR. It is particularly useful for monitoring reactions in aqueous solutions and for studying symmetric vibrations that may be weak in FTIR spectra. In the context of materials science, Raman spectroscopy has been employed to monitor the cross-linking of silyl-modified polymers, which involves the hydrolysis and condensation of alkoxysilane groups like those in this compound. scirp.org Studies have shown that the hydrolysis of methoxysilane (B1618054) groups can be tracked by the decrease in intensity of peaks associated with Si-(OCH₃) vibrations (e.g., around 620 cm⁻¹), while the subsequent condensation is evidenced by the formation of Si-O-Si bonds, which appear in the 500-600 cm⁻¹ region. scirp.org

Vibrational Mode Typical Raman Shift (cm⁻¹) Significance in Research
Si-(OCH₃)ₓ~620 scirp.orgMonitors hydrolysis of the methoxy groups
Si-O-Si Network Formation500 - 600 scirp.orgMonitors condensation and polymer network formation
C-H Vibrations2800 - 3000Characterizes the cyclopentyl group

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X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. phi.comltschem.com While not typically used to analyze the liquid silane itself, XPS is critical for characterizing surfaces and thin films modified with this compound. epo.org By irradiating a surface with X-rays, photoelectrons are emitted, and their kinetic energy is measured. phi.com The binding energy of these electrons is characteristic of the element and its oxidation state. ntu.edu.tw For a surface treated with this silane, XPS can confirm the presence of silicon, oxygen, and carbon and provide detailed information on their chemical bonding (e.g., distinguishing between Si-C, Si-O, C-C, and C-O bonds). ua.pt

Core Level Information Obtained Application in Research
Si 2pPresence, concentration, and oxidation state of SiliconConfirms grafting of silane; identifies Si-O and Si-C environments.
O 1sPresence, concentration, and chemical state of OxygenCharacterizes the formation of siloxane (Si-O-Si) bonds and residual methoxy groups.
C 1sPresence, concentration, and chemical state of CarbonDifferentiates between aliphatic carbon (cyclopentyl) and carbon in methoxy groups.

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Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the structure of materials synthesized using this compound at the micro- and nanoscale.

TEM and HRTEM are powerful microscopy techniques that use a beam of electrons transmitted through an ultra-thin specimen to form an image. nanoscience.comebsco.com They offer magnifications far exceeding light microscopes, enabling the visualization of nanoscale features. nanoscience.com These techniques are not used to image the this compound molecule itself, but rather to analyze the morphology, particle size, and structure of materials prepared with it, such as nanoparticles, catalysts, or polymer composites. epo.orggoogleapis.com

TEM provides high-resolution, two-dimensional images of a sample's internal structure. mst.or.jp It can be used to assess the dispersion of silica (B1680970) nanoparticles derived from the silane within a polymer matrix or to measure the thickness of a coating.

HRTEM allows for the direct imaging of the atomic lattice of crystalline materials. researchgate.net This capability is crucial for identifying crystal structures, grain boundaries, and defects in materials synthesized using the silane. univ-rennes.fr For instance, HRTEM can reveal the lattice fringes of metal nanoparticles supported on a silica structure derived from this compound, providing insights into the catalyst's architecture. researchgate.net

Technique Information Provided Research Application for Derived Materials
TEM Nanoscale morphology, particle size and distribution, film thickness. nanoscience.commst.or.jpCharacterizing the size and dispersion of silica particles in composites; observing the structure of patterned materials. epo.orggoogleapis.com
HRTEM Atomic lattice imaging, crystal structure, defects, interfaces. researchgate.netIdentifying the crystallinity of nanoparticles; observing lattice defects in catalysts; analyzing the interface between a silane-derived coating and a substrate.

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Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at a micro- to nanoscale level. In the context of this compound, SEM is primarily used to examine the morphology of coatings or composite materials where this silane is a key component.

When this compound is applied as a coating on a substrate, SEM analysis reveals crucial information about the uniformity, thickness, and integrity of the silane layer. iaea.org Researchers use SEM to inspect for defects such as cracks, pinholes, or agglomerations, which can significantly impact the performance of the coating. For instance, in studies involving silane-based corrosion protection on metal alloys, SEM micrographs are used to observe the surface structure of the coating and to assess how modifications, such as the inclusion of nanoparticles, affect the coating's morphology. nih.govktappi.kr The technique can show how the silane treatment modifies the surface, for example, by creating a denser, more homogeneous layer. researchgate.net In composite materials, SEM coupled with Energy Dispersive X-ray Spectroscopy (EDS) can confirm the distribution of the silicon-containing phase within the polymer matrix. ktappi.kr

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) provides three-dimensional surface topography at an extremely high resolution, often down to the nanometer scale. It is an indispensable tool for quantifying the surface roughness and studying the nanoscale features of this compound-derived layers.

When this compound is used to form self-assembled monolayers (SAMs) or thin films, AFM is employed to measure key surface parameters. unileoben.ac.at The technique operates by scanning a sharp tip over the surface, allowing for the quantitative determination of surface roughness parameters like average roughness (Ra) and root-mean-square roughness (Rq). oamjms.eu Studies on various organosilane coatings show that AFM can effectively characterize the topography, with results indicating that different application methods can lead to either smoother or rougher surfaces. oamjms.eumdpi.com For example, a well-formed, dense silane layer typically results in an ultrasmooth surface, a characteristic that is critical for applications in electronics and advanced coatings. nih.gov The data obtained from AFM can be presented to compare the surface texture before and after silane treatment, providing clear evidence of the coating's quality. oamjms.eu

Below is a table representing typical surface roughness data that could be obtained from an AFM analysis of a substrate before and after applying a this compound coating.

SampleAverage Roughness (Ra) (nm)Root-Mean-Square Roughness (Rq) (nm)
Uncoated Substrate25.432.1
Substrate with this compound Coating1.52.0

This table is illustrative and represents typical values for a high-quality silane coating.

Other Characterization Techniques

Beyond microscopy, a suite of other analytical methods is crucial for a comprehensive understanding of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Migration Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. It is the primary method for determining the purity of organosilanes like this compound and for conducting migration studies. merckgroup.compsu.edu

In a typical GC-MS analysis, the sample is vaporized and separated into its individual components in the gas chromatograph. The separated components then enter the mass spectrometer, which provides identification based on their mass-to-charge ratio, yielding a unique mass spectrum for each compound. dss.go.th For purity assessment, the area of the main this compound peak is compared to the total area of all peaks in the chromatogram. This "area percent" assay is a common way to specify the purity of organosilanes, especially when analytical standards for all potential impurities are not available. merckgroup.com Commercial grades of this compound often report a purity of ≥96%. nih.gov

Migration studies, particularly for applications in food contact materials or medical devices, also utilize GC-MS to detect and quantify any substances that could leach from a this compound-modified material. dss.go.thnih.gov

A summary of a typical purity analysis by GC-MS is shown in the table below.

CompoundRetention Time (min)Area %
This compound12.598.5
Impurity 19.20.8
Impurity 214.10.7

This table is a representative example of GC-MS purity data.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.com This technique is essential for evaluating the thermal stability and decomposition characteristics of this compound. specificpolymers.com

A TGA thermogram plots weight percentage against temperature. For an organosilane, the curve typically shows distinct weight loss stages. An initial small weight loss below 200°C is often attributed to the evaporation of physically adsorbed water or solvents. researchgate.net The significant weight loss occurring at higher temperatures, typically in the range of 300°C to 600°C for organosilanes, corresponds to the thermal decomposition of the organic moieties—in this case, the cyclopentyl and methoxy groups. allenpress.commdpi.comukm.my The final residual mass at the end of the analysis represents the inorganic silica (SiO₂) content. TGA provides critical data for determining the upper service temperature of materials containing this silane. openaccessjournals.com

Temperature Range (°C)Weight Loss (%)Attributed Process
25 - 200~1-2%Loss of adsorbed water/solvent
300 - 600~40-60%Decomposition of cyclopentyl and methoxy groups
> 600-Stable silica residue

This table provides an expected decomposition profile for this compound based on typical organosilane behavior.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive technique used to analyze the crystallographic structure of materials. psu.edu It can distinguish between crystalline materials, which produce sharp diffraction peaks, and amorphous materials, which generate broad halos. aip.orgresearchgate.net

Computational Studies and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. fiveable.me It is a widely used tool in chemistry and materials science for calculating molecular geometries, energies, reaction mechanisms, and various spectroscopic properties. nih.govwikipedia.org DFT offers a balance of accuracy and computational efficiency, making it suitable for studying the complex reactions of alkoxysilanes.

DFT calculations are instrumental in elucidating the complex reaction mechanisms of alkoxysilanes, primarily their hydrolysis and condensation, which are the foundational steps of sol-gel polymerization. nih.gov By mapping the potential energy surface, DFT can identify transition states and calculate the activation energy barriers for different reaction pathways, thereby predicting the most favorable mechanism. numberanalytics.comresearchgate.net

For Cyclopentyltrimethoxysilane, the reaction begins with the hydrolysis of the methoxy (B1213986) groups (-OCH₃) to form silanol (B1196071) groups (-OH), followed by the condensation of these silanols to create siloxane bridges (Si-O-Si). scispace.comresearchgate.net DFT can be used to investigate whether these reactions proceed via an Sₙ2-type mechanism (bimolecular nucleophilic substitution) or an Sₙ1-type mechanism, which can be influenced by factors like pH and the presence of catalysts. nih.gov Computational studies on similar silanes have confirmed that factors such as steric hindrance from the organic substituent (the cyclopentyl group in this case) and the inductive effects play a significant role in the reaction kinetics. nih.govnottingham.edu.cn

Active sites for these reactions are centered on the silicon atom, which is electrophilic, and the oxygen atoms of the methoxy and subsequent silanol groups, which are nucleophilic. DFT can precisely model the charge distribution to highlight these reactive centers.

Table 1: Hypothetical DFT Analysis of this compound Reaction Pathways

Reaction StepReactantsProductsKey DFT Insights
Hydrolysis (1st Step) C₅H₉Si(OCH₃)₃ + H₂OC₅H₉Si(OCH₃)₂(OH) + CH₃OHActivation Energy (Eₐ), Transition State Geometry
Condensation (Water) 2 x C₅H₉Si(OCH₃)₂(OH)(CH₃O)₂(C₅H₉)Si-O-Si(C₅H₉)(OCH₃)₂ + H₂OReaction Free Energy (ΔG), Eₐ
Condensation (Alcohol) C₅H₉Si(OCH₃)₂(OH) + C₅H₉Si(OCH₃)₃(CH₃O)₂(C₅H₉)Si-O-Si(C₅H₉)(OCH₃)₂ + CH₃OHComparison of Eₐ for competing pathways

This table represents a typical application of DFT to study silane (B1218182) reactions; specific values for this compound are not available in the cited literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a large receptor like a protein. fiveable.me This method is a cornerstone of drug discovery.

There are no specific molecular docking studies reported in the literature for this compound. However, such studies could be hypothetically applied to understand its interaction with biological surfaces. For instance, if used in biomedical applications such as coatings for implants or as a component in a biocomposite material, molecular docking could simulate how the silane or its hydrolyzed derivatives might interact with proteins or other biomolecules on a cell surface. This could provide insights into biocompatibility or potential antifouling properties. The docking simulations would calculate the binding energy, which indicates the stability of the ligand-receptor complex. researchgate.net

Quantum chemical calculations, particularly using DFT, are employed to determine the fundamental electronic properties that govern a molecule's reactivity. wikipedia.orgmdpi.com These studies provide insights into charge distribution, molecular orbitals, and electrostatic potential. mdpi.com

For this compound, these calculations would reveal:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com

Molecular Electrostatic Potential (ESP): The ESP map visually represents the charge distribution on the molecule's surface. It would show electron-rich (negative potential) regions, likely around the oxygen atoms, which are susceptible to electrophilic attack, and electron-poor (positive potential) regions, primarily around the silicon atom and hydrogens, which are susceptible to nucleophilic attack. mdpi.com

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis quantify the partial charge on each atom, confirming the electrophilic nature of the silicon center. nrel.gov

Table 2: Key Electronic Properties of this compound Accessible via Quantum Chemistry

PropertySignificance for Reactivity
HOMO-LUMO Energy Gap Indicates the molecule's kinetic stability and reactivity.
Molecular Electrostatic Potential Identifies sites for nucleophilic and electrophilic attack.
Partial Atomic Charges Quantifies the electrophilicity of the silicon atom and nucleophilicity of oxygen atoms.
Dipole Moment Describes the overall polarity of the molecule, influencing solubility and intermolecular forces.

This table outlines properties that can be calculated; specific values for this compound require dedicated computational studies.

A powerful application of DFT is the calculation of spectroscopic properties, which can then be compared with experimental data to validate molecular structures and assign spectral features. als-journal.com

Vibrational Spectroscopy (FTIR, Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com For this compound, this would allow for the unambiguous assignment of peaks in its experimental IR and Raman spectra. researchgate.net For example, specific calculated vibrational modes could be matched to experimental peaks corresponding to Si-O-C stretching, C-H stretching and bending of the cyclopentyl ring, and Si-C bond vibrations. Discrepancies between calculated (in-vacuo) and experimental (condensed phase) spectra can often be reconciled using scaling factors or by including solvent effects in the calculation. als-journal.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to calculate ¹H and ¹³C NMR chemical shifts. als-journal.com These theoretical values generally show a strong correlation with experimental results, aiding in the structural elucidation of the molecule and its reaction products. nih.gov

Table 3: Correlation of Vibrational Modes using DFT and Experimental Spectroscopy

Vibrational ModeTypical Experimental Wavenumber Range (cm⁻¹)DFT Calculation Output
C-H Stretching (Cyclopentyl) 2850 - 3000Calculated Frequencies and Intensities
Si-O-C Stretching 1050 - 1150Calculated Frequencies and Intensities
C-H Bending (Cyclopentyl) 1400 - 1500Calculated Frequencies and Intensities
Si-C Stretching 700 - 850Calculated Frequencies and Intensities

This table illustrates the correlation process. Precise experimental values and calculated frequencies for this compound are not available in the cited literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations compute the time-dependent behavior of a molecular system, providing a "movie" of atomic motion. mdpi.com This technique is used to study the physical properties of materials, the dynamics of interfaces, and conformational changes in molecules. nih.govrsc.org

For this compound, MD simulations could be applied to:

Interface Behavior: Model the interaction of the silane with various surfaces (e.g., silica (B1680970), metal oxides, or polymers). This is crucial for understanding its role as a coupling agent or in surface modification, revealing how the molecules adsorb, orient, and diffuse on a substrate. nih.govmdpi.com

Sol-Gel Process: Simulate the early stages of aggregation and network formation in a solvent. MD can provide insights into the structure of oligomers and the distribution of solvent molecules during the sol-gel transition. mdpi.comnih.gov

Bulk Properties: Predict physical properties of the liquid state, such as density and viscosity, by simulating a large number of molecules in a periodic box.

Table 4: Potential Applications of MD Simulations for this compound

Simulation SystemKey Parameters InvestigatedPotential Insights
Single Molecule in Water Radial Distribution Functions, Solvation Free EnergyUnderstanding of hydrolysis initiation and solubility.
Molecules at a Silica Surface Adsorption Energy, Tilt Angle, Surface CoverageMechanism of surface functionalization and monolayer formation.
Bulk Liquid Phase Diffusion Coefficient, Density, ViscosityPrediction of macroscopic physical properties.

This table outlines potential MD studies; specific simulation results for this compound are not available in the cited literature.

Kinetic Simulations of Polymerization Processes

Kinetic simulations are used to model the complex set of reactions that occur during polymerization. numberanalytics.comrsc.org These models, which can be deterministic (based on differential equations) or stochastic (like Monte Carlo methods), aim to predict how reaction conditions affect the properties of the final polymer. numberanalytics.comfiveable.me

The sol-gel polymerization of this compound involves numerous simultaneous and consecutive hydrolysis and condensation reactions. nih.gov Kinetic simulations can untangle this complexity to predict key outcomes:

Polymer Structure: The evolution of molecular weight, degree of branching, and the extent of cyclization. researchgate.net

Gelation: The time required to form a continuous, sample-spanning polymer network (the gel point).

Influence of Conditions: The effect of parameters such as the water-to-silane ratio, pH, catalyst type, and temperature on the polymerization rate and final material structure. nih.govmdpi.com

Monte Carlo simulations, for example, can track individual molecules and reaction events, providing detailed information on the microstructure of the resulting polysiloxane network. numberanalytics.comresearchgate.net

Table 5: Parameters and Outcomes in Kinetic Simulations of Silane Polymerization

Input ParametersPredicted Outcomes
Initial Monomer ConcentrationConversion vs. Time Curves researchgate.net
Water/Silane RatioAverage Molecular Weight, Polydispersity Index
pH and Catalyst ConcentrationGelation Time, Network Connectivity
TemperatureReaction Rate Constants

This table describes the general approach of kinetic simulations for alkoxysilanes. Specific models for this compound have not been reported in the cited literature.

Mechanistic Studies and Reaction Kinetics

Detailed Investigation of Hydrolysis Kinetics

The initial step in the reaction of Cyclopentyltrimethoxysilane is the hydrolysis of its methoxy (B1213986) groups (-OCH₃) to form silanol (B1196071) groups (-OH). This reaction is catalyzed by the presence of acid or base.

This process occurs in a stepwise manner, with each methoxy group hydrolyzing sequentially. The rate of hydrolysis is influenced by several factors:

pH: Hydrolysis is significantly faster in both acidic and alkaline conditions compared to neutral pH. mdpi.com In acidic environments, the reaction is accelerated by the protonation of the alkoxy group, making it a better leaving group. rsc.org In basic conditions, the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom is the driving force. mdpi.com

Steric Hindrance: The bulky cyclopentyl group attached to the silicon atom is expected to exert steric hindrance, which generally slows down the rate of hydrolysis compared to smaller alkyltrimethoxysilanes like methyltrimethoxysilane.

Water/Silane (B1218182) Ratio: A sufficient amount of water is necessary for the hydrolysis to proceed. However, an excessively high water concentration can lead to phase separation, as this compound is hydrophobic, which may complicate the reaction kinetics.

While specific rate constants for this compound are not documented, studies on similar alkyltrimethoxysilanes provide a comparative framework. For instance, the hydrolysis rate of methoxysilanes is generally 6-10 times faster than that of corresponding ethoxysilanes due to the smaller size of the methoxy group. rsc.org

Table 1: Postulated Hydrolysis Steps of this compound

StepReactionDescription
1C₅H₉Si(OCH₃)₃ + H₂O → C₅H₉Si(OCH₃)₂(OH) + CH₃OHFormation of the monosilanol
2C₅H₉Si(OCH₃)₂(OH) + H₂O → C₅H₉Si(OCH₃)(OH)₂ + CH₃OHFormation of the disilanol
3C₅H₉Si(OCH₃)(OH)₂ + H₂O → C₅H₉Si(OH)₃ + CH₃OHFormation of the fully hydrolyzed silanetriol

This table is based on the generally accepted mechanism for alkyltrimethoxysilane hydrolysis.

Detailed Investigation of Condensation Kinetics

Following hydrolysis, the newly formed silanol groups can undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a crosslinked polymer network. Two types of condensation reactions can occur:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol (B129727) molecule. ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH

The kinetics of condensation are also highly dependent on pH. mdpi.com Generally, condensation is slowest at a pH of around 4 and increases in both more acidic and more basic conditions. nih.gov The steric bulk of the cyclopentyl group is expected to influence the rate of condensation, potentially favoring the formation of smaller, cyclic structures or linear chains over highly crosslinked networks, especially in the early stages of the reaction.

Mechanistic Insights into Surface Bonding and Interface Formation

This compound can be used as a surface modifying agent, where it forms a covalent bond with hydroxyl-rich surfaces, such as glass or metal oxides. The mechanism involves several steps:

Hydrolysis: The trimethoxysilane (B1233946) groups hydrolyze to trihydroxysilane (B8329748) groups in the presence of surface moisture or added water.

Physisorption: The resulting silanetriols physically adsorb onto the substrate surface through hydrogen bonding between the silanol groups and the surface hydroxyl groups.

Chemisorption (Condensation): Upon heating or drying, a condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups of the substrate, forming stable covalent Si-O-Substrate bonds.

The cyclopentyl group, being non-polar, will orient away from the polar surface, creating a hydrophobic layer. This changes the surface energy and can improve adhesion to non-polar polymers or provide a water-repellent finish. The formation of a durable interface depends on the density of the covalent bonds formed and the degree of cross-linking between adjacent silane molecules on the surface.

Polymerization Reaction Steps and Rate Constants

Acidic Conditions: Fast hydrolysis and slower condensation lead to the formation of more linear, less-branched polymers.

Basic Conditions: Slower hydrolysis and faster condensation result in more compact, highly branched, and particulate structures.

Specific rate constants for the individual steps of this compound polymerization are not available in the literature. However, the general kinetic models developed for other alkyltrimethoxysilanes can be applied. The rate of disappearance of the monomer can be monitored using techniques like Nuclear Magnetic Resonance (NMR) or infrared (IR) spectroscopy to derive apparent rate constants under specific conditions. nih.gov These constants would be essential for controlling the polymerization process to achieve desired material properties.

Environmental Considerations and Fate in Polymeric Matrices

Migration Studies in Polymer Composites (e.g., Polypropylene)

The potential for chemical substances to migrate from packaging materials into foodstuffs is a significant consideration for consumer safety and regulatory compliance. nih.govcabidigitallibrary.org While specific migration studies focusing exclusively on cyclopentyltrimethoxysilane from polypropylene (B1209903) are not extensively detailed in publicly available literature, the behavior of similar organosilanes and additives in polymer matrices provides a basis for understanding its potential mobility.

Migration is the transfer of chemical compounds from a packaging material to the product it contains. nih.gov This process is influenced by several key factors:

Temperature and Time: Higher temperatures and longer contact times generally increase the rate and extent of migration. nih.govcabidigitallibrary.org For instance, heating food in polypropylene containers in a microwave can accelerate the migration of additives. mdpi.com

Nature of the Polymer Matrix: The type and crystallinity of the polymer affect migration. For example, different grades of polypropylene (homopolymers vs. copolymers) can exhibit different migration levels for the same additive. researchgate.net

Characteristics of the Migrant: The molecular weight, polarity, and concentration of the substance within the polymer influence its diffusion rate. nih.gov

Contact Medium (Food Simulant): The nature of the food, particularly its fat content, significantly impacts migration. mdpi.com Fatty foods or food simulants tend to promote the migration of non-polar substances. nih.govmdpi.com

Studies on related materials, such as silicone oligomers from baking molds, have shown that migration into high-fat foods does occur, although often below regulatory limits. researchgate.net Similarly, research on polypropylene containers has demonstrated the migration of polypropylene oligomers into ready-to-eat soups, with the amount increasing after microwave heating and correlating with the fat content of the soup. mdpi.com

Table 1: Factors Influencing the Migration of Additives from Polymer Composites

FactorInfluence on MigrationExample/Context
TemperatureHigher temperature increases diffusion and migration rates. nih.govMicrowave heating of food in plastic containers. mdpi.com
Contact TimeLonger contact duration leads to greater migration. nih.govExtended storage of food in packaging.
Polymer PropertiesLower crystallinity and density can facilitate migration.Differences observed between polypropylene homopolymers and copolymers. researchgate.net
Food/Simulant TypeHigh-fat or alcoholic contents increase migration of non-polar substances. mdpi.comOlive oil is often used as a simulant for fatty foods in migration tests.
Migrant's Molecular WeightLower molecular weight compounds generally migrate more easily. nih.govMonomers and oligomers are common migrants. mdpi.com

Stability under Processing Conditions

Silane (B1218182) coupling agents like this compound are often incorporated into polymer composites during high-temperature processing steps such as extrusion or injection molding. manchester.ac.ukresearchgate.net During these processes, polymers are melted and mixed, with typical temperatures for polypropylene extrusion ranging from 190°C to 230°C. uminho.pt The thermal stability of the silane is crucial to ensure it performs its function without premature degradation. manchester.ac.uk

The primary role of a silane coupling agent is to react with the surface of inorganic fillers (like glass fibers or minerals) and to form bonds or entanglements with the polymer matrix, thereby improving the composite's mechanical properties and adhesion. researchgate.netmdpi.com This bonding is intended to occur during processing.

This compound's stability under these conditions is governed by its chemical structure. The silicon-carbon (Si-C) bond to the cyclopentyl group is generally thermally stable. The Si-O-C bonds of the methoxy (B1213986) groups are the primary reactive sites. researchgate.net During processing, in the presence of trace moisture on filler surfaces, these methoxy groups can hydrolyze. The resulting silanols can then condense with hydroxyl groups on the filler surface or with each other. mdpi.compolymersynergies.net This intended reaction is part of the coupling mechanism.

However, excessive thermal stress can lead to unwanted side reactions or degradation of the silane or the polymer itself. manchester.ac.uk Process stability in extrusion is a complex balance of temperature, pressure, and shear rate. uminho.ptresearchgate.net For the silane, the goal is to achieve controlled hydrolysis and condensation at the filler-polymer interface without causing bulk degradation of the polymer or excessive, uncontrolled cross-linking, which could negatively impact the final properties of the composite. The use of silanes generally improves the thermal stability of the final composite material. mdpi.com

Degradation Pathways and Byproducts

The primary degradation pathway for this compound, like other alkoxysilanes, in environmental or processing contexts where water is present is hydrolysis. gesamp.orgresearchgate.net This chemical reaction involves the cleavage of the silicon-oxygen bonds of the methoxy groups.

The hydrolysis reaction proceeds as follows:

Hydrolysis: Each of the three methoxy groups (-OCH₃) can react with a water molecule (H₂O). This reaction replaces the methoxy group with a hydroxyl group (-OH), known as a silanol (B1196071) group. The byproduct of this step is methanol (B129727) (CH₃OH). epo.org The reaction can be catalyzed by acids or bases. cfmats.com

Condensation: The newly formed, reactive silanol groups are unstable and tend to condense with each other. In this step, two silanol groups react to form a stable siloxane bond (Si-O-Si) and a molecule of water. polymersynergies.netzmsilane.com

This process can continue, leading to the formation of oligomeric or polymeric siloxane structures. polymersynergies.net The ultimate fate in an environmental context, such as in soil, would be the formation of silanols and their subsequent condensation. gesamp.org The primary organic byproduct released during this process is methanol.

In the context of a polymer matrix, this degradation would primarily occur if water penetrates the composite. The strong interfacial bond created by the silane coupling agent can, in some cases, delay the degradation of the polymer matrix itself by reducing water ingress. nih.gov

Table 2: Degradation of this compound

ProcessDescriptionReactantsProducts/Byproducts
HydrolysisCleavage of Si-O-C bonds by water, replacing alkoxy groups with hydroxyl (silanol) groups. mdpi.comThis compound, WaterCyclopentylsilanetriol, Methanol epo.org
CondensationReaction between silanol groups to form stable Si-O-Si (siloxane) bonds. mdpi.compolymersynergies.netCyclopentylsilanetriolPolysiloxanes, Water

Future Research Directions and Translational Opportunities

Development of Tailored Cyclopentyltrimethoxysilane Derivatives

Research is active in creating new silane (B1218182) compounds derived from CTMOS to achieve even more specific functionalities. A key strategy involves the exchange of one of the methoxy (B1213986) groups with a different alkoxy group (ROH) to produce alkoxy cyclopentyl dimethoxysilanes. google.comgoogle.com This reaction can be catalyzed by acids or bases and allows for the introduction of groups like sec-butyl, tert-amyl, or cyclohexyl, which can fine-tune the steric and electronic properties of the silane for applications such as olefin polymerization catalysts. google.com Another area of development is the synthesis of cyclopentylsilatrane, which is produced by reacting CTMOS with triethanolamine. researchgate.net Silatranes are a class of compounds with a unique cage-like structure and have shown potential in biological and pharmaceutical applications due to their enhanced stability and specific physiological activities. researchgate.net

Advanced Functional Materials Development

This compound is being explored as a building block for advanced functional materials. These are materials designed with specific, often novel, properties for high-tech applications. wikipedia.orgpeeref.com The incorporation of CTMOS can introduce hydrophobicity and improve interfacial bonding in composite materials. siwinsilicone.com Research in this area focuses on creating materials with enhanced mechanical strength, thermal stability, or specific surface properties for use in fields ranging from electronics to aerospace.

Expansion of Biomedical Applications

The use of silanes for modifying the surfaces of biomedical devices is a growing field of research. CTMOS can be used to create hydrophobic and biocompatible coatings on materials like titanium alloys used in implants or on mesoporous silica (B1680970) nanoparticles (MSNs) used for drug delivery. google.comnih.govgoogleapis.com Such surface modifications can reduce protein adsorption and platelet adhesion, thereby minimizing thrombogenicity and improving the biocompatibility of blood-contacting devices. nih.gov Furthermore, CTMOS derivatives like cyclopentylsilatrane are being investigated for a range of biomedical uses, including potential antitumor and antibacterial activities. researchgate.net

Sustainable Synthesis and Processing

The chemical industry is increasingly focused on developing more environmentally friendly and sustainable manufacturing processes. For silane synthesis, this involves exploring "green" chemistry principles. Research into sustainable synthesis focuses on using renewable starting materials, employing greener solvents like alcohols, and utilizing efficient, non-toxic catalysts, such as those based on abundant metals like cobalt or copper. csic.esresearchgate.netuc.pt The goal is to develop circular economic approaches where byproducts are minimized or valorized, such as coupling the synthesis of alkoxysilanes with the production of green hydrogen. csic.es While specific research on the sustainable synthesis of CTMOS is not widely published, these general principles are guiding the future of silane production.

Q & A

Q. What are the critical physical properties of cyclopentyltrimethoxysilane, and how do they influence experimental design?

this compound (C₈H₁₈O₃Si, MW 190.31) has a boiling point of 75–194.3°C (varies by source ), density ~0.99–1.0 g/cm³, and flash point ~54–69.2°C. These properties dictate solvent selection, reaction temperature limits, and safety protocols (e.g., avoiding open flames). Hydrocarbon solvents like pentane or hexane are preferred due to compatibility with hydrolysis-sensitive silanes .

Q. What safety protocols are essential when handling this compound?

Conduct a thorough risk assessment before experiments, including reviewing hazards associated with hydrolysis (HCl release from trichlorosilanes) and flammability. Use inert atmospheres (e.g., N₂) and personal protective equipment (PPE). Dispose of waste via approved chemical waste streams .

Q. How is this compound synthesized, and what solvents are optimal?

A common method involves converting alkyltrichlorosilanes to trimethoxy derivatives using methanol. Hydrocarbon solvents (pentane, hexane) are favored for their low polarity, reducing side reactions and simplifying isolation . For example:

  • Procedure : React cyclopentyltrichlorosilane with excess methanol in pentane under stirring (500 rpm). Isolate via evaporation or filtration .

Advanced Research Questions

Q. How do counterion choices affect the synthesis of alkylsilicates from this compound?

Counterions like diisopropylamine enhance nucleophilic displacement by stabilizing intermediates. Testing alternative counterions (e.g., ammonium salts) can optimize yield and purity. For example, diisopropylammonium bis(catecholato)silicate improves crystallinity in product isolation .

Q. What analytical methods validate the purity and structural integrity of this compound?

  • Mass Spectrometry (MS) : Confirms molecular weight (190.31 g/mol) and detects impurities.
  • NMR Spectroscopy : ¹H/¹³C NMR verifies cyclopentyl and methoxy group integration .
  • Refractometry : Measures refractive index (1.4250) to assess solvent residues .

Q. How can hydrolysis sensitivity be mitigated during functionalization of this compound?

Use anhydrous solvents (e.g., THF over pentane) and strict moisture control (e.g., molecular sieves). Pre-treat glassware with silanizing agents to passivate surfaces. Trimethoxy groups offer lower steric hindrance than bulkier alkoxy substituents, reducing unintended hydrolysis .

Q. What strategies address discrepancies in reported physical properties (e.g., boiling point)?

Validate data via experimental replication:

  • Distillation : Measure boiling point under controlled vacuum to resolve atmospheric vs. reduced-pressure values.
  • Differential Scanning Calorimetry (DSC) : Accurately determine thermal transitions .

Methodological Tables

Q. Table 1. Solvent Selection Guidelines for Silane Reactions

SolventPolarityCompatibility with SilanesUse CaseReference
PentaneLowHighProduct isolation, minimal hydrolysis
THFModerateModerateReactions requiring nucleophilic agents
DichloromethaneHighLowLimited to anhydrous conditions

Q. Table 2. Structural Modifications of Alkylsilicates

Starting MaterialCounterionProduct ApplicationYield (%)Reference
This compoundDiisopropylamineCrystallizable silicates85–90
CyclohexyltrimethoxysilaneTetrabutylammoniumSoluble catalysts75–80

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.